Cloruro de 3-(2,6-diclorofenil)-5-metilisoxazol-4-carbonilo

Descripción general

Descripción

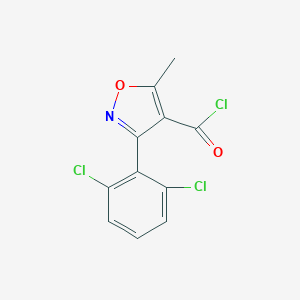

El cloruro de Dcimc, también conocido como cloruro de 3-(2,6-diclorofenil)-5-metilisoxazol-4-carbonilo, es un compuesto químico con la fórmula molecular C11H6Cl3NO2 y un peso molecular de 290,53 g/mol . Este compuesto es conocido por su actividad antibiótica y se utiliza principalmente en la investigación científica .

Aplicaciones Científicas De Investigación

El cloruro de Dcimc tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica para formar diversos derivados.

Biología: Se ha investigado por sus propiedades antibióticas y su posible uso en tratamientos antimicrobianos.

Medicina: Se ha estudiado por sus posibles aplicaciones terapéuticas debido a su actividad antibiótica.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El cloruro de Dcimc puede sintetizarse mediante la reacción de ácido 3-(2,6-diclorofenil)-5-metilisoxazol-4-carboxílico con cloruro de tionilo (SOCl2) en condiciones de reflujo . La reacción típicamente involucra calentar el ácido carboxílico con cloruro de tionilo, lo que resulta en la formación del derivado de cloruro de acilo.

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para el cloruro de Dcimc no están ampliamente documentados, el enfoque general implica el uso de cloruro de tionilo u otros agentes clorantes para convertir los ácidos carboxílicos en cloruros de acilo. Este método es escalable y se puede adaptar para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de Dcimc se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Puede reaccionar con nucleófilos como aminas, alcoholes y tioles para formar amidas, ésteres y tioésteres correspondientes.

Hidrólisis: En presencia de agua, el cloruro de Dcimc puede hidrolizarse para formar el ácido carboxílico correspondiente.

Reactivos y condiciones comunes

Solventes: Las reacciones se llevan a cabo típicamente en solventes orgánicos como diclorometano o tetrahidrofurano.

Catalizadores: En algunos casos, se utilizan catalizadores como piridina o trietilamina para facilitar la reacción.

Principales productos formados

Amidas: Formadas por reacción con aminas.

Ésteres: Formadas por reacción con alcoholes.

Tioésteres: Formadas por reacción con tioles.

Mecanismo De Acción

El mecanismo de acción del cloruro de Dcimc involucra su capacidad para inhibir el crecimiento bacteriano al interferir con la síntesis de proteínas. Se dirige a los ribosomas bacterianos, evitando la formación de proteínas esenciales requeridas para la supervivencia bacteriana . Esta acción lo hace efectivo como agente antibiótico.

Comparación Con Compuestos Similares

Compuestos similares

Cefazolina sódica: Un antibiótico beta-lactámico con actividad bactericida.

Difloxacina clorhidrato: Un antibiótico fluoroquinolónico con actividad antibacteriana de amplio espectro.

Quinupristina: Un antibiótico macrólido-lincosamida-estreptogramina que inhibe la síntesis de enlaces peptídicos.

Unicidad

El cloruro de Dcimc es único debido a su estructura específica, que incluye un grupo diclorofenilo y un anillo isoxazol. Esta estructura confiere propiedades químicas y actividad biológica distintas, lo que la convierte en un compuesto valioso en la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, also known as DCIMC chloride, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a dichlorophenyl group attached to a methylisoxazole moiety, which is significant for its pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6Cl3NO2

- Molecular Weight : 290.524 g/mol

- CAS Number : 4462-55-9

- IUPAC Name : 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Synthesis

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride typically involves the reaction of appropriate isoxazole derivatives with chlorinating agents. For example, one method involves using phenyl vinyl sulfone in the presence of acyl and carbamoyl radicals generated from the compound itself .

Antitumor Activity

Research indicates that derivatives of isoxazole compounds, including DCIMC chloride, exhibit notable antitumor properties. In vitro studies demonstrate that these compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, compounds with similar structures have shown efficacy against breast cancer cells (MCF-7 and MDA-MB-231), suggesting that DCIMC chloride may possess similar properties .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has been explored in various studies. Compounds related to DCIMC chloride have demonstrated significant antibacterial and antifungal activities. For instance, structural analogs have been tested against common pathogens and shown effective inhibition rates .

The biological activity of DCIMC chloride is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Radical Generation : The photochemical generation of radicals from DCIMC chloride has been studied, indicating its role in mediating oxidative stress within cells .

Case Studies

- Anticancer Studies : A study published in Science.gov highlighted the synthesis and biological evaluation of isoxazole derivatives, noting that certain compounds exhibited strong cytotoxic effects on cancer cells. The study emphasized the importance of substituent groups in enhancing biological activity .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial activity of various isoxazole derivatives against bacterial strains. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Data Table: Biological Activities

Propiedades

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQGELJKDARDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057747 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-55-9 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB71YVH5F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.